molecular formula C15H15N3O4S B5614684 N,4-dimethyl-N'-(4-nitrobenzylidene)benzenesulfonohydrazide

N,4-dimethyl-N'-(4-nitrobenzylidene)benzenesulfonohydrazide

Cat. No. B5614684
M. Wt: 333.4 g/mol
InChI Key: JVBYSCMIQIVWTH-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,4-dimethyl-N'-(4-nitrobenzylidene)benzenesulfonohydrazide, also known as DNBSH, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents. DNBSH has been used in various fields of research, including biochemistry, pharmacology, and toxicology. The compound is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool for studying biochemical pathways.

Mechanism of Action

N,4-dimethyl-N'-(4-nitrobenzylidene)benzenesulfonohydrazide inhibits the activity of enzymes by binding to the active site of the enzyme. This prevents the enzyme from catalyzing its substrate and slows down the rate of the biochemical reaction. The exact mechanism of action of N,4-dimethyl-N'-(4-nitrobenzylidene)benzenesulfonohydrazide varies depending on the specific enzyme being studied.
Biochemical and Physiological Effects:
N,4-dimethyl-N'-(4-nitrobenzylidene)benzenesulfonohydrazide has been shown to have a variety of biochemical and physiological effects. Inhibition of certain enzymes can lead to changes in the levels of various metabolites and signaling molecules in cells and tissues. This can have downstream effects on cellular processes such as gene expression, cell growth, and apoptosis. N,4-dimethyl-N'-(4-nitrobenzylidene)benzenesulfonohydrazide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,4-dimethyl-N'-(4-nitrobenzylidene)benzenesulfonohydrazide in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This allows researchers to study the role of these enzymes in various biochemical pathways. However, N,4-dimethyl-N'-(4-nitrobenzylidene)benzenesulfonohydrazide has some limitations, including its relatively low potency compared to other enzyme inhibitors. It can also have off-target effects on other enzymes that are structurally similar to the target enzyme.

Future Directions

There are several future directions for research involving N,4-dimethyl-N'-(4-nitrobenzylidene)benzenesulfonohydrazide. One area of interest is the development of more potent and selective inhibitors of specific enzymes. This could lead to the development of new drugs for the treatment of various diseases. Another area of interest is the use of N,4-dimethyl-N'-(4-nitrobenzylidene)benzenesulfonohydrazide in combination with other drugs to enhance their efficacy. Finally, there is ongoing research into the role of specific enzymes in various diseases, which could lead to the development of new therapeutic targets.

Synthesis Methods

N,4-dimethyl-N'-(4-nitrobenzylidene)benzenesulfonohydrazide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-nitrobenzaldehyde with 4-methylbenzenesulfonylhydrazide to form 4-nitrobenzylidene-4-methylbenzenesulfonylhydrazide. This intermediate compound is then reacted with dimethylamine to form N,4-dimethyl-N'-(4-nitrobenzylidene)benzenesulfonohydrazide. The synthesis process is relatively complex and requires careful handling of the chemicals involved.

Scientific Research Applications

N,4-dimethyl-N'-(4-nitrobenzylidene)benzenesulfonohydrazide has been used extensively in scientific research as a tool for studying various biochemical pathways. One of the most common applications of N,4-dimethyl-N'-(4-nitrobenzylidene)benzenesulfonohydrazide is in the study of the activity of enzymes that are involved in the metabolism of drugs and other xenobiotics. N,4-dimethyl-N'-(4-nitrobenzylidene)benzenesulfonohydrazide has also been used to study the role of certain enzymes in the development of cancer and other diseases.

properties

IUPAC Name

N,4-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-12-3-9-15(10-4-12)23(21,22)17(2)16-11-13-5-7-14(8-6-13)18(19)20/h3-11H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBYSCMIQIVWTH-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)N=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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